molecular formula C13H7N5O2S B8285455 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole

5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole

Cat. No.: B8285455
M. Wt: 297.29 g/mol
InChI Key: YEPTVFDDKMHAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole is a complex organic compound with the molecular formula C13H7N5O2S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring via an ethynyl linkage, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the nitro-thiophene derivative. This is followed by the formation of the ethynyl linkage and the subsequent attachment of the phenyl and tetrazole rings. Common reagents used in these reactions include halogenated thiophenes, ethynylating agents, and tetrazole precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole exerts its effects involves its interaction with specific molecular targets. The nitro group and the tetrazole ring are key functional groups that can participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tetrazole ring can mimic carboxylic acids and bind to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole lies in its combination of a nitro-thiophene moiety with an ethynyl linkage and a tetrazole ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H7N5O2S

Molecular Weight

297.29 g/mol

IUPAC Name

5-[4-[2-(5-nitrothiophen-2-yl)ethynyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C13H7N5O2S/c19-18(20)12-8-7-11(21-12)6-3-9-1-4-10(5-2-9)13-14-16-17-15-13/h1-2,4-5,7-8H,(H,14,15,16,17)

InChI Key

YEPTVFDDKMHAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C3=NNN=N3

Origin of Product

United States

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